molecular formula C19H19N3O3S B2526299 N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)thiophene-2-carboxamide CAS No. 920366-15-0

N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)thiophene-2-carboxamide

Cat. No. B2526299
CAS RN: 920366-15-0
M. Wt: 369.44
InChI Key: BRBQXWKXGNVZKJ-UHFFFAOYSA-N
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Description

N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)thiophene-2-carboxamide, also known as EPPTC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPPTC belongs to the class of thiophene-2-carboxamide derivatives, which have been shown to possess various biological activities. In

Mechanism of Action

N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)thiophene-2-carboxamide exerts its biological activities through various mechanisms of action. It has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases. This compound has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. Additionally, this compound has been shown to modulate the activity of various enzymes, including cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species, which are involved in the pathogenesis of various diseases. This compound has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of acetylcholine. Additionally, this compound has been shown to reduce the levels of lipid peroxidation, which is involved in the oxidative stress response.

Advantages and Limitations for Lab Experiments

N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)thiophene-2-carboxamide has several advantages for lab experiments. It is a stable and water-soluble compound, which makes it easy to handle and administer. It has also been shown to possess low toxicity, which makes it a safe compound to use in lab experiments. However, this compound has some limitations for lab experiments. It has a low bioavailability, which makes it difficult to achieve therapeutic concentrations in vivo. Additionally, this compound has a short half-life, which limits its efficacy as a therapeutic agent.

Future Directions

N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)thiophene-2-carboxamide has several potential future directions for scientific research. It can be further investigated for its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. This compound can also be studied for its ability to modulate the immune system and for its potential as an immunomodulatory agent. Additionally, this compound can be further optimized to improve its bioavailability and efficacy as a therapeutic agent. Furthermore, the structure-activity relationship of this compound can be investigated to design more potent and selective analogs.

Synthesis Methods

The synthesis of N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)thiophene-2-carboxamide involves the reaction of 4-ethoxyphenylhydrazine with 4-chloro-3-nitropyridazine, followed by reduction of the nitro group to an amino group with tin (II) chloride. The resulting compound is then reacted with 2-bromoethyl thiophene-2-carboxylate to yield this compound. This synthesis method has been reported in the literature and has been optimized to yield high purity and yield of this compound.

Scientific Research Applications

N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)thiophene-2-carboxamide has been shown to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. This compound has been investigated for its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. This compound has also been studied for its ability to modulate the immune system and for its potential as an immunomodulatory agent.

properties

IUPAC Name

N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-2-24-15-7-5-14(6-8-15)16-9-10-18(22-21-16)25-12-11-20-19(23)17-4-3-13-26-17/h3-10,13H,2,11-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRBQXWKXGNVZKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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